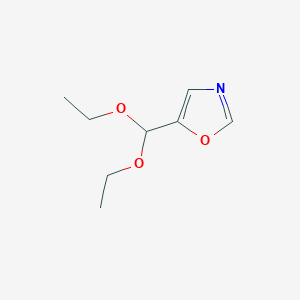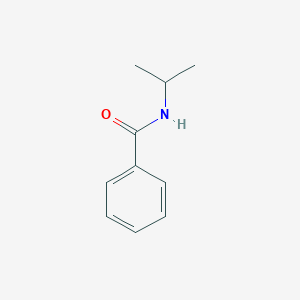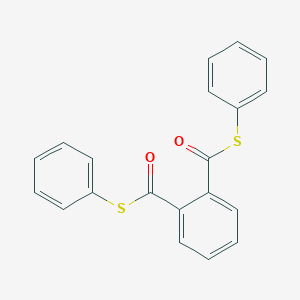
N-(piperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H16N2O It consists of a benzamide moiety attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(piperidin-1-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of b-piperidinoalanine as a starting material. This compound undergoes amidation reactions with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including amines and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-piperidinyl)benzoic acid, while reduction could produce N-(1-piperidinyl)methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(piperidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) protein, which plays a crucial role in cellular response to hypoxia . This activation leads to the upregulation of downstream target genes, promoting apoptosis in tumor cells.
Vergleich Mit ähnlichen Verbindungen
N-(piperidin-1-yl)benzamide can be compared with other similar compounds, such as:
N-(piperidin-4-yl)benzamide: This compound also contains a piperidine ring attached to a benzamide moiety but at a different position.
N-(2-piperidinyl)benzamide: Another structural isomer with the piperidine ring attached at the 2-position. It may have distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5454-07-9 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |
InChI-Schlüssel |
ITNXJLXLFAFOHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)
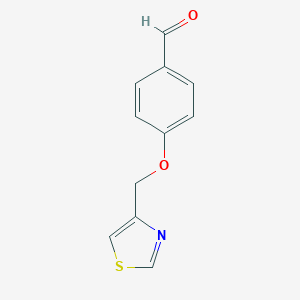
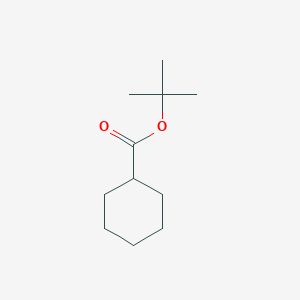
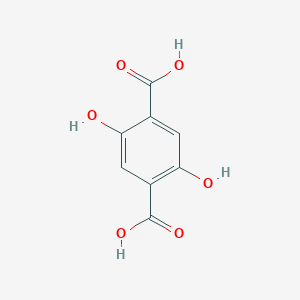
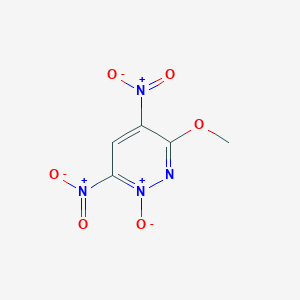
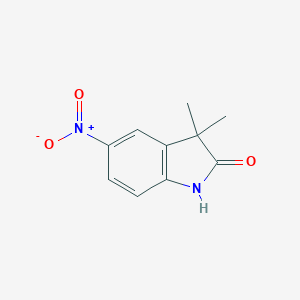
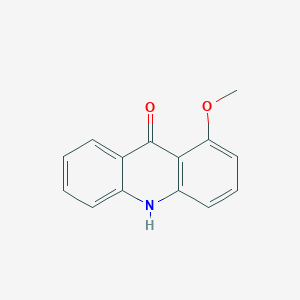
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
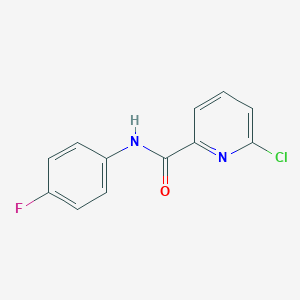
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
